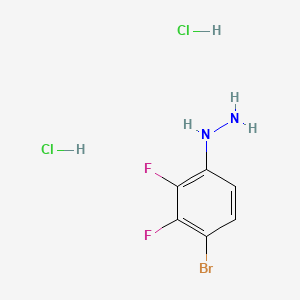![molecular formula C9H6F3N3O B13458899 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)
4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of 4-(trifluoromethyl)benzohydrazide with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects . The compound may also modulate signaling pathways involved in cell growth, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
4-(Trifluoromethyl)phenylhydrazine: Used as an intermediate in organic synthesis.
2-[4-(Trifluoromethyl)phenyl]ethylamine: Applied as an active pharmaceutical intermediate.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This structure imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds. Its versatility in various chemical reactions and wide range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H6F3N3O |
|---|---|
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)15-16-14-7/h1-4H,(H2,13,15) |
InChI-Schlüssel |
FNFOFMCHYVPVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NON=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


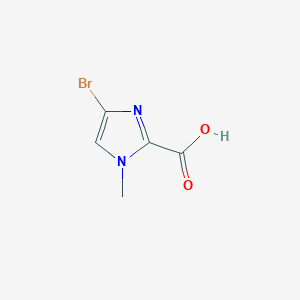

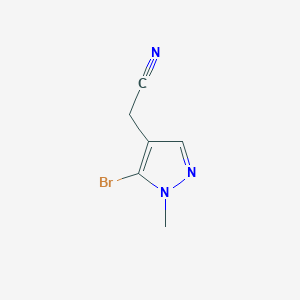
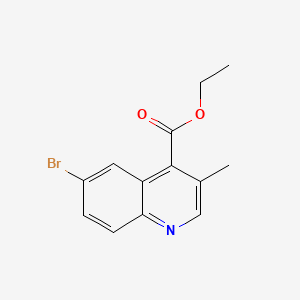
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
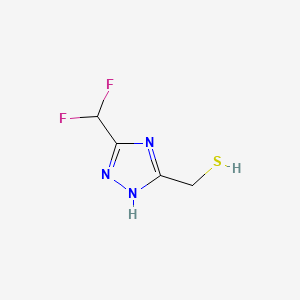
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
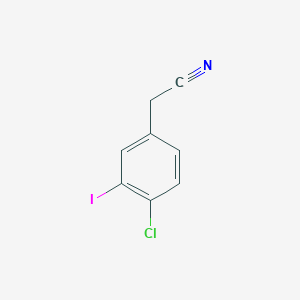
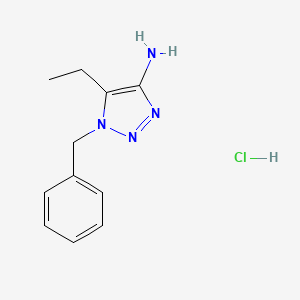
![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
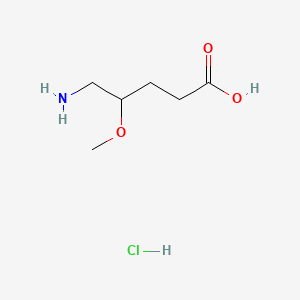
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)
